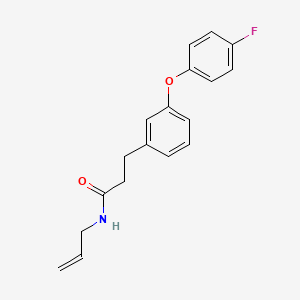

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide” is likely an organic compound containing an amide group (-CONH2), a phenyl group (C6H5-), and a fluorophenoxy group (C6H4OF-). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s reasonable to assume that it could be synthesized through amide coupling reactions, where a carboxylic acid (3-(3-(4-fluorophenoxy)phenyl)propanoic acid) reacts with an amine (allylamine), possibly in the presence of a coupling agent .Chemical Reactions Analysis

Again, specific reactions involving this compound are not known. But in general, amides can undergo hydrolysis, especially under acidic or basic conditions, to form carboxylic acids and amines . The presence of the allyl group could potentially make this compound susceptible to reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amide group and the fluorophenoxy group) would influence its properties .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- S-1, a selective androgen receptor modulator (SARM), showed promise as a therapeutic agent for androgen-dependent diseases. Studies on rats explored its pharmacokinetics and metabolism, revealing low clearance, moderate distribution, and extensive metabolism, with significant implications for preclinical development (Wu et al., 2006).

Photochemistry in Drug Research

- The photochemistry of flutamide, an anticancer drug, was studied in various media. Investigations into the reaction mechanism, particularly under the influence of magnetic fields, provided insights into the photochemical pathways and potential for novel drug development strategies (Udagawa et al., 2011).

Novel Anticancer Compounds

- Research on N-hydroxy-3-phenyl-2-propenamides revealed their potential as inhibitors of human histone deacetylase, with significant antitumor activity demonstrated in vitro. This highlights their potential for therapeutic applications in cancer treatment (Remiszewski et al., 2003).

Antimicrobial Activity

- New 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This research indicates the versatility of propionamide derivatives in developing new therapeutic agents (Helal et al., 2013).

Synthesis and Characterization for Herbicidal Activity

- Novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were synthesized and showed effective herbicidal activity, demonstrating the application of these compounds in agricultural sciences (Liu et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLWGKISNNQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)